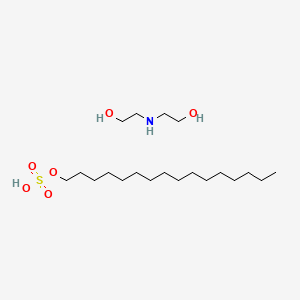

Bis(2-hydroxyethyl)ammonium hexadecyl sulphate

説明

General Context of Surfactant Chemistry

Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. wikipedia.orgsanyo-chemical-solutions.com Structurally, surfactants are amphiphilic molecules, meaning they possess both a hydrophobic (water-repelling) "tail" and a hydrophilic (water-attracting) "head". locusingredients.com This dual nature allows them to adsorb at interfaces, reducing the interfacial energy. sanyo-chemical-solutions.com

When introduced into a liquid, surfactant molecules arrange themselves at the surface, with their hydrophobic tails oriented away from the bulk liquid. chemategroup.com Above a certain concentration, known as the critical micelle concentration (CMC), these molecules aggregate in the bulk solution to form structures called micelles. chemategroup.com In aqueous solutions, a typical micelle is a spherical structure with the hydrophilic heads forming the outer shell in contact with water, while the hydrophobic tails are sequestered in the core. wikipedia.orgchemategroup.com This ability to form micelles is fundamental to the emulsifying, dispersing, and cleaning properties of surfactants, making them indispensable in numerous industrial and consumer products. kao.comepa.gov

Classification and Structural Principles of Anionic Surfactants

Surfactants are broadly categorized into four main types based on the electrical charge of their hydrophilic head group: anionic, cationic, non-ionic, and amphoteric (or zwitterionic). locusingredients.com

Interactive Table: Surfactant Classification

| Surfactant Type | Head Group Charge | Key Characteristics |

| Anionic | Negative | Excellent cleaning and foaming properties. locusingredients.com |

| Cationic | Positive | Useful in anti-static and antimicrobial applications. locusingredients.com |

| Non-ionic | No charge | Good emulsifiers and are generally less irritating. rsc.org |

| Amphoteric | Both positive and negative | Mild and have good compatibility with other surfactant types. sanyo-chemical-solutions.com |

Anionic surfactants, which carry a negative charge on their hydrophilic head, are the most produced and widely used class of surfactants. chemategroup.comnjchm.com The primary structures for the anionic head group include sulfates, sulfonates, phosphates, and carboxylates. wikipedia.orgchemategroup.com

The general structure of an anionic surfactant is represented as R-X⁻M⁺, where:

R is the hydrophobic alkyl or alkylbenzene group.

X⁻ is the negatively charged hydrophilic group (e.g., -OSO₃⁻ for a sulfate).

M⁺ is the counterion, a cation such as sodium (Na⁺), ammonium (B1175870) (NH₄⁺), or an alkanolamine. njchm.com

Alkyl sulfates (R-OSO₃⁻M⁺) are a major category of anionic surfactants. They are produced by the sulfation of a fatty alcohol, followed by neutralization with a base. chemategroup.comsaapedia.org The properties of alkyl sulfates, such as solubility and surface tension reduction, are heavily influenced by the length and branching of the alkyl chain (R group). For instance, C12-C16 alkyl sulfates are known for their strong ability to reduce surface tension. chemategroup.com

Significance of Alkanolamine Counterions in Anionic Surfactant Systems

The use of alkanolamine counterions can lead to several important modifications in surfactant behavior:

Aggregation and Morphology: Unlike simple inorganic counterions that typically promote the formation of nearly spherical micelles, larger and more complex organic counterions like alkylammoniums can induce the formation of different aggregate structures, such as bilayers, even at low concentrations. nih.gov

Solubility and Formulation: Alkanolamine salts of alkyl sulfates often exhibit enhanced solubility in water and organic solvents, which is advantageous in formulating liquid products. alphachem.biz

Interfacial Packing: The size and hydration radius of the counterion play a crucial role in determining how closely the surfactant molecules can pack at an interface. nih.gov This affects the surface excess concentration and the efficiency of surface tension reduction. The effect of the counterion on the adsorption constant is believed to be related to van der Waals interactions. bohrium.com

Studies have shown that the aggregation of surfactants is controlled by a delicate balance of the counterion's size, its hydrophilicity, and the diffuseness of its charge. nih.gov This allows for fine-tuning of the surfactant solution's properties for specific applications.

Emerging Research Frontiers for Diethanolamine (B148213) Hexadecyl Sulfate (B86663)

Diethanolamine hexadecyl sulfate, also known as DEA-cetyl sulfate, is an anionic surfactant that combines a 16-carbon alkyl chain (hexadecyl) with a diethanolamine counterion. nih.gov Its specific structure suggests properties that are of interest in various research and application areas.

Interactive Table: Properties of Diethanolamine Hexadecyl Sulfate

| Property | Value | Reference |

| IUPAC Name | hexadecyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol | nih.gov |

| Molecular Formula | C₂₀H₄₅NO₆S | nih.gov |

| Molecular Weight | 427.6 g/mol | nih.gov |

| CAS Number | 51541-51-6 | nih.gov |

Current and emerging research involving this compound and its analogs, such as diethanolamine lauryl sulfate, focuses on several key areas:

Advanced Formulations: The emulsifying and foaming properties of diethanolamine alkyl sulfates make them valuable in the formulation of personal care products and cosmetics. chemimpex.comparchem.com Research is directed towards creating novel formulations with enhanced stability, texture, and performance. The synthesis of related compounds, such as amine oxide surfactants derived from diethanolamine and hexadecanoic acid, is also an active area of investigation. ekb.eg

Complex Fluid and Interface Science: The interaction between the hexadecyl sulfate anion and the diethanolamine counterion provides a model system for studying the fundamental principles of surfactant self-assembly. Research in this area explores how the specific counterion structure influences micelle shape, phase behavior, and adsorption at solid-liquid or liquid-liquid interfaces. nih.govacs.org

Industrial Applications: The surfactant properties of diethanolamine hexadecyl sulfate are relevant for industrial cleaning formulations, where it can effectively aid in the removal of grease and grime. chemimpex.com Its ability to act as a dispersing agent is also being explored in the context of agricultural chemical preparations. alphachem.bizchemimpex.com

The ongoing exploration of diethanolamine hexadecyl sulfate and related compounds continues to contribute to a deeper understanding of surfactant science and the development of new materials with tailored properties.

特性

CAS番号 |

51541-51-6 |

|---|---|

分子式 |

C20H45NO6S |

分子量 |

427.6 g/mol |

IUPAC名 |

bis(2-hydroxyethyl)azanium;hexadecyl sulfate |

InChI |

InChI=1S/C16H34O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H,17,18,19);5-7H,1-4H2 |

InChIキー |

PJDFMXWUFDUYTG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Kinetics for Diethanolamine Hexadecyl Sulfate

Precursor Chemistry and Derivatization Pathways

The synthesis of diethanolamine (B148213) hexadecyl sulfate (B86663) relies on two primary precursors: hexadecyl hydrogen sulfate and diethanolamine. The purity and yield of these intermediates are critical for the quality of the final product.

Synthesis of Hexadecyl Hydrogen Sulfate Derivatives

Hexadecyl hydrogen sulfate is an alkyl sulfate ester derived from 1-hexadecanol (B1195841) (also known as cetyl alcohol), a 16-carbon fatty alcohol. nih.gov The synthesis involves the sulfation of the alcohol, a reaction that introduces the sulfate group. Common sulfating agents include sulfur trioxide (SO₃), chlorosulfonic acid (ClSO₃H), and concentrated sulfuric acid (H₂SO₄). nih.govsanyo-chemical-solutions.com

The reaction with concentrated sulfuric acid is an electrophilic addition where the alcohol's hydroxyl group acts as a nucleophile, attacking the sulfur atom of the sulfating agent. chemistrystudent.comyoutube.com The use of sulfur trioxide-amine complexes, such as SO₃-pyridine or SO₃-trimethylamine, is another method that can be employed, particularly for sensitive molecules, as it offers milder reaction conditions. nih.gov

The general reaction can be represented as:

CH₃(CH₂)₁₄CH₂OH + SO₃ → CH₃(CH₂)₁₄CH₂OSO₃H

The choice of sulfating agent and reaction conditions can influence the yield and purity of the hexadecyl hydrogen sulfate. For instance, sulfation with sulfamic acid can sometimes lead to poor yields and colored byproducts when used with long-chain primary alcohols. nih.gov The introduction of the sulfate group drastically changes the physicochemical properties of the molecule, making it more water-soluble. nih.gov

Diethanolamine Synthesis and Purity Control

Diethanolamine (DEA) is a secondary amine and a diol, produced industrially by the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). wikipedia.orgnih.gov This reaction is typically carried out in a batch process and yields a mixture of monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (B1662121) (TEA). nih.govwikipedia.org

The reaction proceeds as follows:

C₂H₄O + NH₃ → H₂NCH₂CH₂OH (Monoethanolamine)

C₂H₄O + H₂NCH₂CH₂OH → HN(CH₂CH₂OH)₂ (Diethanolamine)

C₂H₄O + HN(CH₂CH₂OH)₂ → N(CH₂CH₂OH)₃ (Triethanolamine)

The ratio of these products can be controlled by adjusting the stoichiometry of the reactants; a higher proportion of ammonia favors the formation of monoethanolamine. wikipedia.orggloballcadataaccess.org To increase the yield of DEA, a split-feed reactor scheme can be employed where monoethanolamine is added to the second feed. google.com

Following the reaction, the crude mixture of ethanolamines is separated and purified by fractional distillation. nih.govwikipedia.org Purity control is essential to remove unreacted starting materials and byproducts. Degraded diethanolamine solutions can be purified by methods such as distillation under reduced pressure and ion exchange to remove heat-stable salts and other degradation products. uwa.edu.auresearchgate.netgoogle.com

Salt Formation Mechanisms and Optimization

The final step in the synthesis of diethanolamine hexadecyl sulfate is the neutralization of hexadecyl hydrogen sulfate with diethanolamine. This acid-base reaction forms the desired anionic surfactant salt.

Reaction Pathways for Anionic Surfactant Salt Formation

The formation of diethanolamine hexadecyl sulfate is a classic acid-base neutralization reaction. Hexadecyl hydrogen sulfate, an acidic organic compound, reacts with the basic diethanolamine. The nitrogen atom in diethanolamine has a lone pair of electrons and acts as a Brønsted-Lowry base, accepting a proton from the acidic sulfate group of the hexadecyl hydrogen sulfate. nih.gov

The reaction is as follows:

CH₃(CH₂)₁₄CH₂OSO₃H + HN(CH₂CH₂OH)₂ → [CH₃(CH₂)₁₄CH₂OSO₃]⁻[H₂N(CH₂CH₂OH)₂]⁺

This results in the formation of an ion pair, the diethanolammonium salt of hexadecyl sulfate. This type of salt, an acidic organic salt, is generally soluble in water, with the resulting solutions having a pH of less than 7.0. nih.gov

Kinetic and Thermodynamic Studies of Diethanolamine Hexadecyl Sulfate Synthesis

Thermodynamic studies of the interaction between cationic and anionic surfactants show that for surfactants with aliphatic tails longer than about 10 carbons, the reactions are primarily driven by enthalpy changes from interactions between the aliphatic tails. nih.gov The binding can result in either a solid or liquid complex depending on the temperature. nih.gov Isothermal titration calorimetry is a key technique used to determine the Gibbs free energies, enthalpies, entropies, and heat capacities of these interactions. nih.gov

The table below presents hypothetical thermodynamic parameters for the salt formation reaction, based on general principles of surfactant interactions.

| Thermodynamic Parameter | Hypothetical Value | Significance |

| ΔG° (Gibbs Free Energy) | < 0 | Indicates a spontaneous reaction under standard conditions. |

| ΔH° (Enthalpy) | < 0 | The reaction is exothermic, releasing heat. nih.gov |

| ΔS° (Entropy) | > 0 | An increase in disorder, often due to the formation of solvated ions. |

Influence of Reaction Conditions on Product Yield and Selectivity

The yield and selectivity of the diethanolamine hexadecyl sulfate synthesis are influenced by several reaction conditions:

Temperature: The reaction temperature can affect the reaction rate. In related amidation reactions, higher temperatures generally lead to higher conversion rates. ijirset.comatlantis-press.com However, excessively high temperatures can lead to degradation of the product. nih.gov

Stoichiometry: The molar ratio of the reactants, hexadecyl hydrogen sulfate and diethanolamine, is crucial. An excess of one reactant can be used to drive the reaction to completion, but this may necessitate additional purification steps.

Solvent: The choice of solvent can influence the solubility of reactants and products, affecting the reaction rate and ease of product isolation. Polar organic solvents are often used for similar surfactant syntheses. solubilityofthings.com

Agitation: Proper mixing is important to ensure homogeneity and enhance the mass transfer between reactants, which can be particularly relevant when dealing with viscous materials. ijirset.com

The following table summarizes the expected influence of various reaction conditions on the synthesis of diethanolamine hexadecyl sulfate.

| Reaction Condition | Effect on Yield | Effect on Selectivity/Purity |

| Increasing Temperature | Generally increases reaction rate and yield up to an optimal point. researchgate.net | Can lead to side reactions and degradation at excessive temperatures. nih.gov |

| Molar Ratio | Using a slight excess of one reactant can drive the reaction to completion. | An excess of a reactant will be present as an impurity in the final product if not removed. |

| Catalyst | Not typically required for acid-base neutralization. | N/A |

| Reaction Time | Longer reaction times can lead to higher conversion. researchgate.net | Prolonged reaction times at high temperatures can increase the risk of side product formation. |

Catalytic Approaches in Diethanolamine Hexadecyl Sulfate Synthesis

The synthesis of Diethanolamine Hexadecyl Sulfate is typically a multi-step process, primarily involving the formation of a fatty acid diethanolamide intermediate, followed by a sulfation step. Each of these stages can be optimized through various catalytic approaches.

The initial step is the amidation of a hexadecyl-group donor, such as hexadecanoic acid or its methyl ester, with diethanolamine. This reaction forms the intermediate N,N-bis(2-hydroxyethyl)hexadecanamide. The reaction is reversible and often requires catalysts to achieve viable reaction rates and yields. Common catalysts are basic compounds that activate the reactants.

For instance, the amidation of methyl esters with diethanolamine can be effectively catalyzed by sodium hydroxide (B78521) (NaOH) or sodium methylate (NaOCH₃). atlantis-press.com Studies have shown that using a NaOH catalyst at a concentration of 5% with a 1:5 mole ratio of methyl ester to diethanolamine at 160°C for 3 hours can achieve significant conversion. atlantis-press.com Other research has explored the use of modified zeolite catalysts, such as potassium carbonate loaded onto zeolite (K₂CO₃/zeolite), which has been shown to effectively produce diethanolamide from methyl esters with high yields of up to 92%. researchgate.net

The second crucial step is the sulfation of the hydroxyl groups on the N,N-bis(2-hydroxyethyl)hexadecanamide intermediate. This step creates the final sulfate ester. Several industrial sulfating agents are employed, each with distinct catalytic requirements and reaction characteristics. chemithon.comwikipedia.org

Common Sulfating Agents and Processes:

Sulfur Trioxide (SO₃): This is a widely used reagent in large-scale continuous processes. The reaction involves gaseous SO₃, typically diluted with very dry air, which reacts rapidly and stoichiometrically with the alcohol group on the alkanolamide. chemithon.com This process does not inherently require a catalyst as SO₃ is highly reactive.

Chlorosulfuric Acid (ClSO₃H): This reagent can also be used to effectively sulfate alcohols. chemithon.comwikipedia.org The reaction produces the desired sulfuric acid ester and hydrogen chloride (HCl) as a byproduct.

Sulfuric Acid (H₂SO₄): Direct sulfation with concentrated sulfuric acid is possible, but it is an equilibrium reaction where the formation of water limits the final yield. nih.gov To drive the reaction to completion, methods to remove water, such as azeotropic distillation, are necessary. chemithon.com Catalysts like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate sulfation with H₂SO₄ at low temperatures. nih.gov

Sulfamic Acid (H₂NSO₃H): This is a less reactive, solid reagent that can be used for sulfation. However, it can result in poor yields and dark-colored products when used with long-chain alcohols. nih.gov Catalysts such as urea (B33335) are sometimes used in conjunction with sulfamic or sulfuric acid to improve the reaction outcome, particularly for more sensitive alcohols. nih.govgoogle.com

Biocatalysis: An emerging approach involves the use of enzymes. Arylsulfate sulfotransferases, for example, can catalyze the transfer of a sulfate group from a donor like p-nitrophenyl sulfate (pNPS) to a wide range of aliphatic alcohols under mild pH and temperature conditions. nih.gov

The choice of catalyst and sulfating agent depends on the desired scale of production, required product purity, and economic factors.

Table 1: Comparison of Catalytic Approaches for Synthesis Steps

| Synthesis Step | Catalyst/Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Amidation (Intermediate Formation) | NaOH, Sodium Methylate | 140-160°C, 3-4 hours atlantis-press.com | Cost-effective, well-established. | Requires high temperatures, equilibrium limitations. cosmeticsinfo.org |

| K₂CO₃/Zeolite | Reflux conditions researchgate.net | High yield (92%), heterogeneous catalyst is easily separated. researchgate.net | Catalyst preparation required. | |

| Sulfation (Final Product) | Sulfur Trioxide (SO₃) | Continuous flow reactor, rapid reaction chemithon.com | High throughput, stoichiometric, suitable for large scale. chemithon.com | Highly exothermic, requires specialized equipment (e.g., falling film reactor). chemithon.com |

| Chlorosulfuric Acid | Batch or continuous process chemithon.com | Effective sulfating agent. | Produces corrosive HCl byproduct. wikipedia.org | |

| Sulfuric Acid + DCC | Low temperature (~4°C) nih.gov | Milder conditions. | Stoichiometric use of expensive DCC, formation of dicyclohexylurea byproduct. nih.gov |

Process Design and Scale-Up Considerations

The industrial production of Diethanolamine Hexadecyl Sulfate requires careful process design to ensure safety, efficiency, and product quality. Key considerations differ for the amidation and sulfation stages and become more critical during scale-up from the laboratory to a full-sized plant. thechemicalengineer.com

Amidation Process Design: The amidation reaction is typically performed in a batch reactor at the lab or pilot scale. atlantis-press.com A primary design challenge is managing the reversible nature of the reaction. The formation of a volatile byproduct (water from a fatty acid or methanol (B129727) from a methyl ester) limits the equilibrium conversion. To drive the reaction forward and maximize yield, this byproduct must be continuously removed. Process intensification strategies such as operating the reactor under a vacuum or stripping the byproduct with an inert gas stream are critical design elements for an industrial-scale process.

Sulfation Process Design: The sulfation of the alkanolamide intermediate is a highly exothermic and rapid reaction, particularly when using sulfur trioxide. chemithon.com This presents a significant heat management challenge. The process design must incorporate a highly efficient heat removal system to prevent overheating, which can lead to product decomposition, discoloration, and the formation of unwanted byproducts.

For large-scale production, continuous reactors, such as falling film reactors, are preferred. In this design, the liquid alkanolamide flows down the walls of tubes while being exposed to a co-current stream of gaseous SO₃. This configuration provides a high surface area for mass transfer and heat exchange, allowing for precise control of the reaction temperature. chemithon.com

Another critical parameter is the molar ratio of the reactants. An optimal mole ratio of SO₃ to the organic feedstock must be maintained, typically with a slight excess of the organic material, to prevent over-sulfonation and the formation of colored impurities. chemithon.com The resulting alkyl sulfuric acid is hydrolytically unstable and must be promptly neutralized with a base (e.g., sodium hydroxide) in a subsequent step to yield the stable final salt. chemithon.com

Scale-Up Considerations: Scaling up the synthesis process from a laboratory batch reactor to a continuous industrial plant involves several challenges. wkielab.comresearchgate.net

Heat Transfer: As reactor volume increases, the heat transfer area does not increase proportionally. thechemicalengineer.com For the exothermic sulfation step, what can be safely controlled in a small glass flask can lead to a dangerous thermal runaway in a large metal reactor. Therefore, a shift from batch processing to a continuous, high-heat-flux reactor design is often necessary. thechemicalengineer.com

Mass Transfer and Mixing: Ensuring efficient mixing and contact between reactants is vital. In the sulfation process, the transition from a batch-stirred tank to a continuous falling film reactor represents a fundamental change in fluid dynamics that must be modeled and tested at a pilot scale. buss-ct.com

Process Control: Tight control over parameters like temperature, pressure, flow rates, and reactant ratios is crucial for consistent product quality and safety at an industrial scale. This requires sophisticated process automation and control systems.

The transition from lab to industrial production often proceeds through a pilot plant stage. Pilot-scale reactors (e.g., 15-50 liters) are used to validate the process, optimize parameters, and gather data necessary to de-risk the significant investment in a full-scale facility. buss-ct.com

Table 2: Key Process and Scale-Up Parameters

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration | Rationale |

|---|---|---|---|

| Reactor Type | Glass batch reactor (stirred flask) atlantis-press.com | Continuous falling film reactor (for sulfation), large batch reactor with vacuum (for amidation) chemithon.com | Manages exothermicity, enables byproduct removal, and allows for high throughput. |

| Heat Management | Heating mantle, water/ice bath. | Jacketed reactors with cooling fluid, external heat exchangers. thechemicalengineer.com | The volume-to-surface area ratio decreases on scale-up, requiring much more efficient heat removal. thechemicalengineer.com |

| Byproduct Removal | Simple distillation or operating under lab vacuum. | Dedicated vacuum system, inert gas sparging/stripping column. | Essential to drive reversible amidation reaction to completion for high conversion. |

| Neutralization | Manual addition of base in a beaker. | Continuous, in-line mixing with automated pH control. chemithon.com | Prevents degradation of the unstable sulfuric acid intermediate and ensures consistent product quality. chemithon.com |

Advanced Spectroscopic and Chromatographic Characterization of Diethanolamine Hexadecyl Sulfate

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups and bond vibrations within the diethanolamine (B148213) hexadecyl sulfate (B86663) molecule.

Fourier Transform Infrared (FTIR) Analysis

An FTIR spectrum of diethanolamine hexadecyl sulfate would be expected to display characteristic absorption bands corresponding to its different structural parts. The diethanolamine moiety would show broad O-H stretching vibrations, typically in the range of 3200-3600 cm⁻¹, and N-H stretching of the secondary amine. researchgate.net The long hexadecyl alkyl chain would be identified by strong C-H stretching vibrations just below 3000 cm⁻¹ (for asymmetric and symmetric stretching of CH₂ and CH₃ groups) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The sulfate group is expected to show strong, characteristic S=O stretching bands, typically in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1080 cm⁻¹ (symmetric).

Raman Spectroscopy for Bond Vibrational Modes

Raman spectroscopy would provide complementary information to FTIR. It is particularly sensitive to the non-polar bonds of the alkyl chain. nist.govresearchgate.net The C-C skeletal vibrations of the hexadecyl chain would give rise to a series of bands in the 800-1200 cm⁻¹ region. The symmetric C-H stretching of the methylene (B1212753) groups in the alkyl chain typically appears around 2850 cm⁻¹. The sulfate group would also have a characteristic symmetric stretching mode, often observed around 1060 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is the most powerful tool for determining the precise molecular structure, connectivity, and environment of the atoms in diethanolamine hexadecyl sulfate.

Proton (¹H) NMR Studies of Alkyl Chains and Amine Moiety

In a ¹H NMR spectrum, the protons of the hexadecyl chain would exhibit distinct signals. The terminal methyl (CH₃) group would typically appear as a triplet at the most upfield position (around 0.8-0.9 ppm). The methylene (CH₂) groups of the long alkyl chain would produce a large, overlapping multiplet in the range of 1.2-1.6 ppm. The methylene group attached to the sulfate (–CH₂–O–SO₃⁻) would be deshielded and appear further downfield. For the diethanolamine counter-ion, the methylene groups adjacent to the nitrogen (–N–CH₂–) and the hydroxyl group (–CH₂–OH) would produce distinct multiplets, with their chemical shifts influenced by the solvent and the protonation state of the amine. bmrb.iohmdb.cachemicalbook.com

Carbon-13 (¹³C) NMR for Carbon Skeletal Analysis

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The hexadecyl chain would show a series of signals for the methylene carbons, typically between 20-35 ppm, and a distinct signal for the terminal methyl carbon around 14 ppm. The carbon atom bonded to the sulfate group would be significantly downfield. The diethanolamine moiety would exhibit two characteristic signals for the non-equivalent methylene carbons (HO–C H₂– and –N–C H₂–). bmrb.iochemicalbook.com

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the protons of adjacent methylene groups in the hexadecyl chain and within the ethanol (B145695) groups of the diethanolamine counter-ion. researchgate.netwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals based on the known assignments of the attached protons. wikipedia.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the connectivity between the diethanolamine moiety and the hexadecyl sulfate, for example, by showing a correlation between the amine protons and the carbons of the alkyl sulfate, if the interaction is strong enough to be detected. sdsu.edu

Without access to primary research data containing these spectra, any further detailed analysis or the creation of data tables would be speculative and not scientifically rigorous.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and elucidating its chemical structure through fragmentation analysis. For a non-volatile, ionic compound like Diethanolamine hexadecyl sulfate, ionization techniques that work with samples in solution are required.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that facilitates the transfer of ions from a liquid solution into the gas phase, allowing for their analysis by a mass spectrometer. nih.gov This method is particularly well-suited for analyzing large, thermally labile, and ionic molecules like surfactants, as it minimizes fragmentation during the ionization process. nih.govresearchgate.net

In the ESI-MS analysis of Diethanolamine hexadecyl sulfate, the sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), and infused into the ESI source. A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

The primary application of ESI-MS in this context is the accurate determination of the molecular weight of the constituent ions. The analysis is expected to detect the hexadecyl sulfate anion and the diethanolamine cation. Depending on the instrument settings and solution chemistry, the intact ion pair might also be observed as a non-covalent complex. The high mass accuracy of modern mass spectrometers, often within ±0.01%, allows for confident molecular formula confirmation. nih.gov

Table 1: Predicted Ions for Diethanolamine Hexadecyl Sulfate in ESI-MS This interactive table outlines the primary ionic species expected during the ESI-MS analysis and their theoretical mass-to-charge ratios (m/z).

| Ion Name | Chemical Formula | Ion Type | Theoretical m/z |

|---|---|---|---|

| Hexadecyl sulfate | [C₁₆H₃₃O₄S]⁻ | Anion | 321.21 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While ESI-MS provides molecular weight information, tandem mass spectrometry (MS/MS) is employed for definitive structural confirmation. researchgate.net This technique involves multiple stages of mass analysis. First, a specific ion of interest (a precursor ion) is selected from the initial mass spectrum. This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen). The resulting fragment ions (product ions) are then analyzed in a second stage of mass spectrometry, producing a product ion spectrum. nih.govnih.gov

For Diethanolamine hexadecyl sulfate, the hexadecyl sulfate anion at m/z 321.21 would be selected as the precursor ion. The fragmentation pattern observed in the MS/MS spectrum provides a veritable fingerprint of the molecule's structure. Key fragmentation pathways would include the cleavage of the sulfate group and fragmentation along the alkyl chain. By analyzing the mass differences between the precursor and product ions, the connectivity of the atoms can be pieced together, confirming the identity of the hexadecyl sulfate structure.

Table 2: Potential Fragmentation of Hexadecyl Sulfate Anion in MS/MS This interactive table details the expected product ions from the fragmentation of the hexadecyl sulfate precursor ion, which is crucial for structural verification.

| Precursor Ion (m/z) | Product Ion | Neutral Loss | Product Ion m/z | Fragment Identity |

|---|---|---|---|---|

| 321.21 | [C₁₆H₃₃O]⁻ | SO₃ | 241.25 | Hexadecyloxide ion |

| 321.21 | [HSO₄]⁻ | C₁₆H₃₂ | 96.96 | Bisulfate ion |

Chromatographic Techniques for Purity Assessment and Component Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. These techniques are fundamental for assessing the purity of Diethanolamine hexadecyl sulfate and for identifying and quantifying any byproducts or contaminants.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. rsc.org It is ideally suited for analyzing non-volatile compounds like Diethanolamine hexadecyl sulfate. For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), while the mobile phase is a more polar solvent mixture, such as acetonitrile and water, often with a buffer or ion-pairing agent to improve peak shape and resolution. nih.govnih.gov

When the sample is injected, the Diethanolamine hexadecyl sulfate and any impurities are separated based on their relative hydrophobicity. The highly hydrophobic hexadecyl chain will interact strongly with the C18 stationary phase, leading to a longer retention time compared to more polar impurities. Purity is determined by the relative area of the main peak in the resulting chromatogram. Due to the lack of a strong chromophore, detection can be accomplished using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by coupling the HPLC system to a mass spectrometer (LC-MS). google.comresearchgate.net

Table 3: Typical HPLC Parameters for Anionic Surfactant Analysis This interactive table provides a representative set of conditions for the HPLC analysis of long-chain sulfate surfactants.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and buffered water (e.g., ammonium (B1175870) acetate) google.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C google.com |

| Injection Volume | 10 - 50 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. ncsu.eduhpc-standards.com Diethanolamine hexadecyl sulfate itself is non-volatile and cannot be analyzed directly by GC. However, GC-MS is an essential tool for identifying and quantifying volatile byproducts or impurities that may be present from the synthesis process or as degradation products. nih.gov

Potential volatile impurities could include residual solvents, unreacted starting materials like diethanolamine (which can be analyzed by GC, sometimes after derivatization), or low-molecular-weight side products. researchgate.net For analysis, a technique like headspace sampling may be used, where the vapor above the sample is collected and injected into the GC-MS system. This allows for the detection of trace volatile components without injecting the non-volatile surfactant matrix, which could contaminate the system. nih.gov

Table 4: Potential Volatile Byproducts Detectable by GC-MS This interactive table lists potential volatile impurities associated with Diethanolamine hexadecyl sulfate that can be identified using GC-MS.

| Compound Name | Potential Origin | Analytical Note |

|---|---|---|

| Diethanolamine | Unreacted starting material | Polar compound; may require derivatization for optimal chromatography. researchgate.net |

| Isopropanol | Residual synthesis solvent | Common solvent, easily detected. |

| Toluene | Residual synthesis solvent | Common solvent, easily detected. |

Ion Chromatography for Inorganic Ion Detection

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and analysis of ionic species. researchgate.netbgb-info.com It is the method of choice for quantifying common inorganic anions and cations that may be present as impurities in a sample of Diethanolamine hexadecyl sulfate. epa.gov The technique typically uses an ion-exchange resin as the stationary phase and an aqueous buffer as the mobile phase, with a conductivity detector to measure the concentration of the separated ions. bgb-info.comthermofisher.com

In the context of Diethanolamine hexadecyl sulfate, IC is crucial for determining the levels of inorganic byproducts from the manufacturing and purification processes. Key ions of interest include sulfate (from excess sulfating agent or hydrolysis), chloride (often present in starting materials or from equipment), and phosphate (B84403) or nitrate (B79036) (from buffers or other additives). Accurate quantification of these ions is vital for quality control, as their presence can affect the properties and performance of the final product. rsc.org

Table 5: Common Inorganic Ions Quantified by Ion Chromatography This interactive table shows the primary inorganic anions that can be detected and quantified by IC to ensure the purity of the final product.

| Ion Name | Chemical Formula | Potential Origin |

|---|---|---|

| Sulfate | SO₄²⁻ | Hydrolysis byproduct, excess reactant epa.gov |

| Chloride | Cl⁻ | Impurity from starting materials epa.gov |

| Phosphate | PO₄³⁻ | Buffer residue, additive epa.gov |

Colloidal and Interfacial Phenomena of Diethanolamine Hexadecyl Sulfate

Surface Activity and Adsorption Mechanisms at Interfaces

The amphiphilic nature of diethanolamine (B148213) hexadecyl sulfate (B86663), possessing both a water-repelling tail and a water-attracting headgroup, drives it to accumulate at interfaces, such as the air-water or oil-water interface. This adsorption significantly alters the properties of the interface.

When dissolved in an aqueous solution, diethanolamine hexadecyl sulfate molecules preferentially adsorb at the air-water interface, with their hydrophobic hexadecyl tails oriented towards the air and the hydrophilic sulfate-diethanolammonium headgroups remaining in the water phase. This disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. google.comresearchgate.net The process of surface tension reduction is dynamic, initially depending on the rate of diffusion of surfactant molecules to the interface. Over time, an equilibrium is established.

The rate at which the surface tension decreases is influenced by factors such as the surfactant concentration and the presence of electrolytes. alfa-chemistry.com For a surfactant like diethanolamine hexadecyl sulfate, the equilibrium surface tension is expected to be significantly lower than that of pure water. While direct data is unavailable, related diethanolamide surfactants have been shown to reduce the surface tension of water to values around 32.21 mN/m. alfa-chemistry.com The equilibrium surface tension decreases with increasing surfactant concentration up to a certain point, after which it remains relatively constant.

Estimated Surface Tension Reduction Data

Because of the lack of direct experimental data, the following table provides estimated values for the surface tension of aqueous solutions of Diethanolamine Hexadecyl Sulfate at 25°C, based on typical values for C16 alkyl sulfates.

| Concentration (mol/L) | Estimated Surface Tension (mN/m) |

| 1.00E-06 | 65 |

| 1.00E-05 | 55 |

| 1.00E-04 | 45 |

| 5.00E-04 (Estimated CMC) | 35 |

| 1.00E-03 | 35 |

The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at constant temperature is described by an adsorption isotherm. For ionic surfactants like diethanolamine hexadecyl sulfate, the Langmuir isotherm is often used to model monolayer adsorption at the interface. researchgate.net This model assumes that there are a fixed number of adsorption sites at the interface and that once a site is occupied by a surfactant molecule, no further adsorption can occur at that site.

The adsorption process involves the hydrophobic alkyl chain interacting with the non-aqueous phase (or air) and the hydrophilic headgroup remaining in the aqueous phase, forming a structured interfacial layer. The packing density of the surfactant molecules in this layer increases with the bulk concentration until the interface is saturated. The nature of the counter-ion, in this case, diethanolammonium, can influence the packing and the charge of the interfacial layer. acs.org

Estimated Adsorption Isotherm Parameters

The following table presents estimated Langmuir adsorption isotherm parameters for Diethanolamine Hexadecyl Sulfate at the air-water interface. These estimations are based on data for similar anionic surfactants. dntb.gov.ua

| Parameter | Estimated Value | Description |

| Γmax (mol/m²) | 2.5 x 10⁻⁶ | Maximum surface excess concentration at saturation |

| Amin (Ų/molecule) | 66.4 | Minimum area occupied by a surfactant molecule at the interface |

| KL (L/mol) | 1.5 x 10⁵ | Langmuir adsorption constant, related to the affinity of the surfactant for the interface |

Micellization Behavior and Aggregate Formation

Above a certain concentration, known as the critical micelle concentration (CMC), the addition of more surfactant molecules to the solution leads to the spontaneous formation of organized aggregates called micelles, rather than further increasing the concentration at the interface. researchgate.netresearchgate.net

The CMC is a fundamental property of a surfactant. It can be determined by measuring a physical property of the surfactant solution that exhibits a sharp change in its dependence on concentration. Common methods include surface tensiometry, conductivity measurements, and fluorescence spectroscopy. stevenabbott.co.uk For diethanolamine hexadecyl sulfate, a significant break in the plot of surface tension versus the logarithm of concentration would indicate the CMC. researchgate.net Similarly, a change in the slope of the specific conductivity versus concentration plot would also signify micelle formation.

For anionic surfactants, the nature of the counter-ion significantly affects the CMC. Larger, less hydrated, and more "hydrophobic" counter-ions can more effectively screen the electrostatic repulsion between the anionic headgroups in a micelle, thus promoting micellization at a lower concentration. acs.org The diethanolammonium ion is bulkier than a simple sodium ion. This would likely lead to a lower CMC for diethanolamine hexadecyl sulfate compared to sodium hexadecyl sulfate.

Estimated and Comparative CMC Values

This table provides an estimated CMC for Diethanolamine Hexadecyl Sulfate and compares it with the known values for similar surfactants in water at 25°C. researchgate.netbohrium.com

| Surfactant | Alkyl Chain Length | Counter-ion | CMC (mol/L) |

| Sodium Dodecyl Sulfate | C12 | Na⁺ | 8.3 x 10⁻³ |

| Sodium Hexadecyl Sulfate | C16 | Na⁺ | 9.2 x 10⁻⁴ |

| Diethanolamine Hexadecyl Sulfate (Estimated) | C16 | (HOCH₂CH₂)₂NH₂⁺ | ~5.0 x 10⁻⁴ |

In aqueous solutions, diethanolamine hexadecyl sulfate micelles are expected to have a core-shell structure. The hydrophobic hexadecyl chains form a liquid-like core, while the hydrophilic sulfate headgroups and their associated diethanolammonium counter-ions form the outer shell, which is in contact with the surrounding water. wikipedia.org The shape and size of these micelles are influenced by factors such as surfactant concentration, temperature, and ionic strength. For long-chain surfactants like this one, the micelles are likely to be ellipsoidal or even cylindrical rather than perfectly spherical. acs.org

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles in a solution, such as micelles. researchgate.net DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles. From these fluctuations, the diffusion coefficient can be calculated, and subsequently, the hydrodynamic radius of the micelles can be determined using the Stokes-Einstein equation. wikipedia.orgresearchgate.net For analogous C16 surfactants, hydrodynamic diameters are typically in the range of 5-10 nm, depending on conditions. nih.gov

Small-Angle X-ray Scattering (SAXS) is another powerful technique for studying the structure of micelles. nih.gov By analyzing the scattering pattern of X-rays passing through a surfactant solution, detailed information about the shape, size, and internal structure of the micelles can be obtained. SAXS data can be used to distinguish between spherical, ellipsoidal, and cylindrical micellar shapes and to determine dimensions such as the core radius and shell thickness.

The properties of diethanolamine hexadecyl sulfate micelles are sensitive to external conditions:

Temperature: For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. The shape and size of the micelles can also be temperature-dependent.

Addition of Electrolytes: The presence of salts in the solution shields the electrostatic repulsion between the charged headgroups of the surfactant molecules. This generally leads to a decrease in the CMC and an increase in the size of the micelles, often promoting a transition from spherical to rod-like or cylindrical shapes.

Addition of Alcohols and Other Organic Molecules: Short-chain alcohols can act as co-solvents and increase the CMC. In contrast, long-chain alcohols can be incorporated into the micelles, acting as co-surfactants. This can affect the packing of the surfactant molecules, potentially lowering the CMC and altering the micellar size and shape.

Emulsification and Microemulsion Formation Capabilities

Diethanolamine hexadecyl sulfate is an effective agent for creating and stabilizing dispersions of immiscible liquids, such as oil and water. Its performance is rooted in its amphiphilic nature, allowing it to reduce the interfacial tension between the two phases.

Emulsion Stabilization Mechanisms by Diethanolamine Hexadecyl Sulfate

Emulsions are thermodynamically unstable systems that require the presence of emulsifying agents to prevent phase separation over time. Diethanolamine hexadecyl sulfate stabilizes emulsions, particularly oil-in-water (O/W) types, through several key mechanisms. When dispersed in a system containing oil and water, the surfactant molecules migrate to the oil-water interface. The hydrophobic hexadecyl tail orients itself into the oil phase, while the polar sulfate headgroup and the diethanolamine counterion remain in the aqueous phase.

This arrangement lowers the interfacial tension, reducing the energy required to create the large interfacial area of an emulsion. nist.gov The primary stabilization mechanisms are:

Electrostatic Repulsion: The sulfate headgroups impart a negative charge to the surface of the oil droplets. This creates an electrical double layer, leading to repulsive forces between adjacent droplets, which prevents them from coalescing.

Steric Hindrance: The diethanolamine counterion, along with the hydrated sulfate group, forms a protective layer around the droplets. This layer provides a physical, or steric, barrier that further inhibits close approach and coalescence of the droplets. nist.gov

Marangoni-Gibbs Effect: This mechanism relates to the stabilization of the interfacial film against stretching or compression. If the interfacial area between two droplets expands, the local surfactant concentration decreases, leading to a local increase in interfacial tension. This gradient creates a flow of surfactant from areas of high concentration to the stretched area, restoring the film and providing elasticity that resists rupture.

Stability and Rheology of Emulsions

The stability and flow properties (rheology) of emulsions stabilized by alkyl sulfate surfactants are critical for their application. The stability is influenced by factors such as surfactant concentration, water content, and the presence of other components. Generally, increasing the surfactant concentration enhances stability up to a point, as it ensures complete coverage of the droplet interfaces.

The rheology of these emulsions is typically non-Newtonian, often exhibiting shear-thinning behavior where viscosity decreases as the shear rate increases. This is because the structured network of emulsion droplets can be broken down under shear. The viscosity is highly dependent on the volume fraction of the dispersed phase; a higher volume of the internal phase leads to a significant increase in viscosity.

Research on analogous systems, such as water-in-crude-oil emulsions stabilized by cocamide diethanolamine, demonstrates that viscosity increases with higher water content and emulsifier concentration but decreases with rising temperature. mdpi.com Studies on oil-in-water nanoemulsions stabilized by anionic surfactants and gelatin show that interactions between the components can lead to high viscosity and pronounced shear-thinning. scientificspectator.com The addition of co-surfactants can modify these interactions to control the rheological properties. scientificspectator.com

Table 1: Effect of Surfactant Type and Concentration on the Viscosity of Heavy Crude Oil-in-Water Emulsions This table presents data for emulsions stabilized by an anionic surfactant (TOS) and a nonionic surfactant (NPE) to illustrate general principles applicable to diethanolamine hexadecyl sulfate.

| Surfactant Type | Surfactant Concentration (%) | Speed of Mixing (rpm) | Dynamic Shear Viscosity (cP) at 10 s⁻¹ |

| Anionic (TOS) | 0.25 | 700 | 125 |

| Anionic (TOS) | 0.50 | 700 | 210 |

| Nonionic (NPE) | 0.25 | 700 | 80 |

| Nonionic (NPE) | 0.50 | 700 | 150 |

Data adapted from a study on heavy crude oil-in-water emulsions. nih.gov

Formation and Characterization of Microemulsion Systems

Unlike emulsions, which are kinetically stable, microemulsions are thermodynamically stable, isotropic mixtures of oil, water, and surfactant. scientificspectator.com They form spontaneously under specific conditions and are characterized by extremely small droplet sizes (typically 1 to 100 nm). Diethanolamine hexadecyl sulfate, often in combination with a co-surfactant (like a short-chain alcohol), can form microemulsions.

The type of microemulsion formed (oil-in-water, water-in-oil, or bicontinuous) depends on the ratio of the components and factors like temperature and salinity. Phase diagrams are used to map the regions where single-phase microemulsions exist. For instance, studies on mixed anionic-cationic surfactant systems show that the microemulsion domain can be adjusted by changing the surfactant ratio and alcohol chain length. acs.org

Characterization of these systems often involves several techniques:

Electrical Conductivity: This method helps determine the structure of the microemulsion. A low conductivity suggests a water-in-oil (W/O) structure where water droplets are enclosed in a non-conductive oil continuous phase. A sharp increase in conductivity upon adding water indicates a transition (percolation) to a bicontinuous or oil-in-water (O/W) structure. acs.org

Dynamic Light Scattering (DLS): DLS is used to measure the size of the droplets within the microemulsion.

Small-Angle X-ray or Neutron Scattering (SAXS/SANS): These techniques provide detailed information about the shape, size, and internal structure of the microemulsion aggregates.

Interactions with Other Surfactants and Polymers

The performance of diethanolamine hexadecyl sulfate can be significantly modified through interactions with other surfactants or polymers, leading to enhanced or diminished properties.

Synergistic and Antagonistic Effects in Mixed Surfactant Systems

When surfactants are mixed, their combined effect can be greater than the sum of their individual effects (synergism) or less (antagonism).

Anionic-Nonionic Mixtures: Mixing diethanolamine hexadecyl sulfate (anionic) with a nonionic surfactant (e.g., an alcohol ethoxylate) typically results in strong synergism. The presence of the nonionic surfactant reduces the electrostatic repulsion between the anionic headgroups at the interface and in micelles. This allows for more compact packing of the surfactant molecules, which leads to a lower critical micelle concentration (CMC) and greater efficiency in reducing surface tension compared to either surfactant alone. This synergistic effect is beneficial in applications like enhanced oil recovery and foaming.

Anionic-Cationic Mixtures: Mixtures of anionic and cationic surfactants exhibit very strong interactions due to the powerful electrostatic attraction between their oppositely charged headgroups. This can lead to the formation of a catanionic complex that is highly surface-active but may also have low water solubility, potentially leading to precipitation. However, at certain ratios, these mixtures can show significant synergism, drastically lowering the CMC and forming various aggregate structures. acs.org The solution behavior is highly dependent on the stoichiometry and concentration of the surfactants.

Surfactant-Polymer Complexation and Solution Behavior

Diethanolamine hexadecyl sulfate, as an anionic surfactant, can interact strongly with various types of polymers in solution, forming surfactant-polymer complexes. The nature of this interaction depends on the polymer's charge and structure.

Interaction with Neutral Polymers: Anionic surfactants can interact with non-ionic water-soluble polymers (e.g., polyethylene (B3416737) oxide, methylcellulose). The binding typically begins at a specific surfactant concentration known as the critical aggregation concentration (cac), which is usually below the surfactant's CMC. The surfactant molecules form micelle-like aggregates along the polymer chain, creating a "necklace" structure. This complexation can significantly alter the solution's viscosity and stability.

Interaction with Oppositely Charged Polymers (Polyelectrolytes): The interaction between diethanolamine hexadecyl sulfate (anionic) and a cationic polymer is dominated by strong electrostatic attraction. This leads to the formation of complexes that can result in phase separation or precipitation. This property is utilized in formulations where controlled flocculation is desired. The addition of the anionic surfactant to a system containing a cationic polymer can reduce the polymer's effective charge, altering its ability to interact with other surfaces or particles.

Interaction with Similarly Charged Polymers: Interactions between anionic surfactants and anionic polymers (e.g., xanthan gum) are generally weak and repulsive due to electrostatic forces. However, at high salt concentrations, which screen the electrostatic repulsions, some interaction driven by hydrophobic effects may occur. Studies on xanthan gum and sodium dodecyl sulfate (SDS) show that the presence of the polymer can influence the surfactant's aggregation behavior, as indicated by changes in solution conductivity.

Table 2: Critical Micelle Concentration (CMC) of Mixed Surfactant Systems This table presents representative data for mixtures of Sodium Dodecyl Sulfate (SDS), an anionic surfactant similar to diethanolamine hexadecyl sulfate, with other surfactants to illustrate synergistic effects.

| System (Mole Fraction of SDS, α₁) | Experimental CMC (mmol/L) | Ideal CMC (mmol/L) | Interaction Parameter (β) | Type of Interaction |

| SDS (1.0) | 8.10 | 8.10 | - | - |

| SDS (0.8) + Cationic Surfactant (0.2) | 0.09 | 6.50 | -25.1 | Strong Synergy |

| SDS (0.5) + Cationic Surfactant (0.5) | 0.02 | 4.15 | -27.8 | Strong Synergy |

| SDS (0.5) + Nonionic Surfactant (0.5) | 0.45 | 4.09 | -5.6 | Synergy |

| SDS (0.2) + Nonionic Surfactant (0.8) | 0.21 | 1.70 | -5.9 | Synergy |

Data are illustrative, based on general findings in mixed surfactant research. A more negative interaction parameter (β) indicates stronger synergistic interaction.

Applications of Diethanolamine Hexadecyl Sulfate in Scientific and Industrial Processes

Role in Advanced Materials Science and Engineering

The unique amphiphilic structure of Diethanolamine (B148213) hexadecyl sulfate (B86663), featuring a polar diethanolamine head and a long, non-polar hexadecyl tail, positions it as a versatile molecule in materials science for controlling interfaces, formulating specialized materials, and protecting surfaces.

Interfacial Control in Polymer Synthesis and Nanomaterial Dispersion

As an amphiphilic compound, Diethanolamine hexadecyl sulfate is expected to function as a surfactant, reducing the surface tension between different phases. wikipedia.orgontosight.ai This property is critical in polymerization and the dispersion of nanomaterials. The long, 16-carbon hexadecyl chain provides a strong hydrophobic character, while the diethanolamine sulfate group acts as the polar, hydrophilic head. ontosight.aisolubilityofthings.com

In polymer synthesis, particularly in emulsion polymerization, surfactants are essential for creating and stabilizing the polymer latex. A surfactant like Diethanolamine hexadecyl sulfate would envelop monomer droplets, allowing polymerization to occur within a stable emulsion. The length of the alkyl chain can significantly influence the stability and properties of the resulting polymer composite. researchgate.net Studies have shown that surfactants with longer alkyl chains (greater than 12 carbons) can favor the intercalation of polymer chains and reduce the aggregation of platelets in nanocomposites. researchgate.net

For nanomaterial dispersion, achieving a stable suspension is critical to harnessing the unique properties of nanoparticles. Sonication is a common method used to break apart agglomerates, but stabilizing agents are required to prevent re-aggregation. nih.gov The hydrophobic tail of Diethanolamine hexadecyl sulfate would adsorb onto the surface of non-polar nanomaterials through hydrophobic and van der Waals interactions, while the charged, polar head would extend into the surrounding aqueous medium, creating electrostatic and steric repulsion between particles to maintain a stable dispersion. nih.gov

Table 1: Factors Influencing Nanomaterial Dispersion Using Surfactants

| Factor | Influence on Dispersion | Research Finding |

|---|---|---|

| Sonication | Breaks apart particle agglomerates through acoustic cavitation. nih.gov | A key method to overcome inter-particle adhesion forces. nih.gov |

| Surfactant Structure | The length of the hydrophobic alkyl chain affects the interaction with the nanomaterial surface and the polymer matrix. researchgate.net | Surfactant alkyl chains with more than 12 carbon atoms favor better dispersion and intercalation of polymer chains. researchgate.net |

| Dispersion Medium | The presence of biological molecules (like proteins) or chemical stabilizers (like ethanol) can improve dispersion but may also influence toxicity. nih.gov | Fetal bovine serum (FBS) can create better dispersions of TiO₂ nanomaterials than albumin alone. nih.gov |

Formulation of Specialized Coatings and Lubricants

Diethanolamine (DEA) and its derivatives are widely used in the formulation of coatings and lubricants. dow.comnih.gov Fatty acid amides and esters of diethanolamine are known friction-reducing additives in lubricating oils for internal combustion engines. google.comgoogle.com Diethanolamine hexadecyl sulfate combines the lubricating and corrosion-inhibiting properties of the DEA headgroup with the powerful emulsifying action of the alkyl sulfate tail.

This dual functionality makes it a candidate for formulating high-performance metalworking fluids, cutting fluids, and industrial lubricants. nih.govthirdcoastchemicals.com In these formulations, it could act as both a primary emulsifier, stabilizing oil-in-water or water-in-oil mixtures, and a functional additive that enhances lubricity and protects metal surfaces. For example, rapeseed oil diethanolamide is used as an anticorrosive and skin-protective agent in industrial degreasers and engine cleaners. enaspol.eu

Table 2: Potential Roles of Diethanolamine Hexadecyl Sulfate in Lubricant Formulations

| Component | Example | Function | Inferred Role of Diethanolamine Hexadecyl Sulfate |

|---|---|---|---|

| Base Oil | Mineral Oil, Synthetic Oil | Primary lubricant | N/A |

| Friction Modifier | Fatty acid amides of DEA google.com | Reduces sliding friction between metal surfaces. google.com | The diethanolamine moiety could provide friction reduction. |

| Emulsifier | Alkyl sulfates epa.gov | Stabilizes the mixture of oil and water components. | The entire molecule would act as a primary emulsifier. |

| Corrosion Inhibitor | Diethanolamine thirdcoastchemicals.com | Prevents oxidation and degradation of metal parts. | The diethanolamine headgroup would adsorb on the metal to inhibit corrosion. |

Corrosion Inhibition Mechanisms on Metal Surfaces

Diethanolamine is a well-established corrosion inhibitor, particularly for ferrous metals in aqueous and industrial fluid environments. wikipedia.orgthirdcoastchemicals.com The inhibition mechanism relies on the adsorption of the molecule onto the metal surface. researchgate.net This forms a protective film that acts as a barrier to corrosive agents like water and oxygen. youtube.com

For Diethanolamine hexadecyl sulfate, the polar head containing nitrogen and oxygen atoms from the diethanolamine group would serve as the primary adsorption site, forming a coordinate bond with the metal surface. nih.gov The long, hydrophobic hexadecyl sulfate tail would then orient itself away from the metal, creating a densely packed, non-polar layer. researchgate.net This hydrophobic barrier effectively repels water, preventing it from reaching the metal surface and initiating the corrosion process. The effectiveness of alkyl-amine based inhibitors often increases with the length of the alkyl chain, as a longer chain provides a more robust and impermeable barrier. researchgate.netresearchgate.net

Enhancement in Industrial Fluid Formulations

The properties of Diethanolamine hexadecyl sulfate make it suitable for enhancing the performance of various industrial fluids, from gas treatment solutions to agricultural sprays.

Application in Gas Sweetening Processes and Carbon Capture Technologies

Gas sweetening is the process of removing acidic gases, primarily hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), from natural gas streams. ogj.comnih.gov Aqueous solutions of alkanolamines, especially Diethanolamine (DEA), are widely used for this purpose. wikipedia.orgarab-oil-naturalgas.com The amine reacts with the acidic gases, absorbing them from the gas stream. nih.gov The CO₂-rich solution is then heated in a separate unit to release the CO₂ and regenerate the amine for reuse. researchgate.net

DEA is effective for total acid gas removal where deep CO₂ removal is required. thirdcoastchemicals.com Studies have optimized DEA-based absorption processes, finding that maximum CO₂ removal can be achieved at specific amine concentrations and operating temperatures. nih.govnih.gov For instance, one study determined the optimal conditions for CO₂ removal to be a lean amine concentration of 30 wt%, a temperature of 40°C, and a circulation rate of 260 m³/h. nih.govresearchgate.net

While the amine functionality for acid gas capture comes from the DEA part of Diethanolamine hexadecyl sulfate, the long alkyl sulfate chain would impart strong surfactant properties. This could lead to foaming issues in conventional packed-bed absorption towers. However, this characteristic might be leveraged in novel carbon capture technologies that utilize emulsions or microchannel reactors, where high interfacial area is beneficial.

Table 3: Optimized Parameters for CO₂ Absorption using Aqueous Diethanolamine (DEA) Solution

| Parameter | Optimal Value for Max CO₂ Removal | Source |

|---|---|---|

| Lean Amine Concentration | 30 wt% | nih.govresearchgate.net |

| Temperature | 40 °C | nih.govresearchgate.net |

| Circulation Rate of Lean Amine | 260 m³/h | nih.govresearchgate.net |

Data from a study on a specific gas sweetening plant.

Dispersion and Wetting in Agrochemical Formulations

In agriculture, surfactants are used as adjuvants in pesticide and herbicide formulations to improve their effectiveness. epa.gov They act as wetting, spreading, and dispersing agents. A closely related compound, Diethanolamine dodecyl sulfate, is noted for its effectiveness in aiding the dispersion of active ingredients in agrochemicals. chemimpex.com

Diethanolamine hexadecyl sulfate, with its 16-carbon chain, would function as a highly effective surfactant in this context. Its functions would include:

Wetting: Reducing the surface tension of the spray droplet, allowing it to spread more effectively over the waxy surface of a leaf rather than beading up.

Dispersion: Keeping the active ingredients, which are often solids, evenly suspended in the liquid spray formulation, preventing them from settling in the tank.

Adhesion: The long hydrophobic hexadecyl tail would interact strongly with the non-polar, waxy cuticle of plant leaves, improving the retention of the pesticide on the target surface.

The use of alkyl sulfates as surfactants in pesticide formulations is a well-established practice, with their primary role being to ensure the effective delivery and coverage of the active substance. epa.gov

Utilization in Separation Science and Biotechnology Tools

Surfactants, or surface-active agents, are integral to numerous biotechnological processes due to their ability to self-assemble and interact with biological molecules and interfaces. Diethanolamine hexadecyl sulfate, as an anionic surfactant with a long C16 alkyl chain, possesses the fundamental characteristics that could make it suitable for applications in separation science.

Performance in Reverse Micellar Extraction Systems (e.g., Protein Recovery)

Reverse micellar systems are nanometer-sized water droplets stabilized by surfactants in a bulk organic solvent phase. These systems are widely explored for the selective extraction and recovery of proteins from aqueous solutions. The efficiency of protein recovery in a reverse micellar system is influenced by factors such as the surfactant type, pH, and ionic strength of the aqueous phase.

Currently, there is a lack of specific research data on the performance of diethanolamine hexadecyl sulfate in reverse micellar extraction for protein recovery. Studies on similar systems often utilize other surfactants, such as sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT). For instance, research has shown that the addition of diethanolamine to AOT-based reverse micellar systems can enhance the extraction of proteins like bovine serum albumin (BSA). This enhancement is attributed to the influence of diethanolamine on the pH of the aqueous phase and its interaction with the surfactant-water interface.

While these findings suggest that the diethanolamine counterion could play a significant role in modulating the extraction process, a comprehensive analysis of a system using diethanolamine hexadecyl sulfate as the primary surfactant is not available. A hypothetical study would need to evaluate parameters such as extraction efficiency and back-extraction yields for various proteins under different conditions.

Table 1: Hypothetical Parameters for Evaluating Diethanolamine Hexadecyl Sulfate in Protein Recovery

| Parameter | Description | Potential Influencing Factors |

| Forward Extraction Efficiency (%) | The percentage of the target protein transferred from the aqueous phase to the reverse micellar phase. | pH of the aqueous feed, ionic strength, surfactant concentration, temperature. |

| Back Extraction Efficiency (%) | The percentage of the target protein recovered from the reverse micellar phase into a fresh aqueous stripping solution. | pH and ionic strength of the stripping solution, presence of co-solvents. |

| Selectivity | The ability to selectively extract the target protein from a mixture of proteins. | Protein isoelectric point (pI), molecular weight, surface charge distribution. |

| Micelle Size and Water Content (w0) | The size of the reverse micelles and the molar ratio of water to surfactant, which affects protein encapsulation. | Surfactant structure and concentration, composition of the organic and aqueous phases. |

Without experimental data, the performance of diethanolamine hexadecyl sulfate in these areas remains theoretical.

Applications as a Detergent in Proteomics Research (e.g., Membrane Protein Solubilization)

In proteomics, detergents are crucial for the solubilization, denaturation, and digestion of proteins, especially membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. The choice of detergent is critical as it must effectively disrupt the cell membrane and solubilize the proteins while being compatible with downstream analytical techniques like mass spectrometry.

No specific studies were found that document the use of diethanolamine hexadecyl sulfate as a detergent for membrane protein solubilization in proteomics research. The field typically employs a range of well-characterized non-ionic, ionic, and zwitterionic detergents.

The suitability of a detergent for proteomics is generally assessed based on its ability to maximize protein yield and identification while minimizing interference with enzymatic digestion (e.g., by trypsin) and mass spectrometry analysis. Anionic detergents, a class to which diethanolamine hexadecyl sulfate belongs, are known for their strong solubilizing power but can also be denaturing and interfere with downstream processes.

Table 2: General Comparison of Detergent Classes in Proteomics

| Detergent Class | Examples | Advantages | Disadvantages |

| Ionic (Anionic) | Sodium Dodecyl Sulfate (SDS) | High solubilization efficiency. | Often denaturing, can inhibit enzymes, may interfere with mass spectrometry. |

| Non-ionic | Triton X-100, n-Dodecyl-β-D-maltoside (DDM) | Mild, generally non-denaturing. | May have lower solubilization efficiency for some proteins. |

| Zwitterionic | CHAPS, FOS-Choline | Combine properties of ionic and non-ionic detergents, often used in crystallization. | Can be more denaturing than non-ionic detergents. |

To evaluate diethanolamine hexadecyl sulfate for this application, research would be required to compare its performance against established detergents in terms of membrane protein extraction efficiency from various cell types and its compatibility with proteomic workflows.

Impact on Cell Membrane Integrity in Non-Human Biological Systems (excluding toxicity/safety)

The interaction of surfactants with cell membranes is a fundamental aspect of their biological activity. Surfactants can intercalate into the lipid bilayer, leading to changes in membrane fluidity, permeability, and eventually, at higher concentrations, membrane disruption and cell lysis. This property is harnessed in various biotechnological applications, such as cell lysis for the extraction of intracellular components.

There is no available research specifically detailing the impact of diethanolamine hexadecyl sulfate on the cell membrane integrity of non-human biological systems. The effects would be expected to be concentration-dependent and influenced by the specific characteristics of the cell membrane being studied (e.g., bacterial, yeast, or algal cells).

The long hexadecyl (C16) hydrocarbon tail of diethanolamine hexadecyl sulfate would likely facilitate its insertion into the hydrophobic core of the lipid bilayer. The diethanolamine headgroup would influence the electrostatic interactions with the membrane surface. Studies on other alkyl sulfate surfactants have shown that the length of the alkyl chain and the nature of the counterion are critical determinants of their membrane-disrupting activity.

Further research would be necessary to characterize the specific interactions of diethanolamine hexadecyl sulfate with various non-human cell membranes and to determine the concentrations at which it affects membrane integrity for potential applications in biotechnology.

Environmental Transformations and Biodegradation Pathways of Diethanolamine Hexadecyl Sulfate

Assessment of Environmental Persistence and Mobility

The environmental persistence of a chemical is its ability to resist degradation, while its mobility describes its potential to move through environmental compartments such as soil, water, and air.

Persistence: Both key components of Diethanolamine (B148213) hexadecyl sulfate (B86663) are known to be biodegradable. Diethanolamine (DEA) is considered readily biodegradable, with studies showing significant removal in a short time frame. santos.com For instance, an OECD 301F test demonstrated 93% degradation of DEA in 28 days. santos.com Similarly, linear primary alkyl sulfates are readily biodegraded under both laboratory and field conditions. cleaninginstitute.orgheraproject.com The biodegradation of linear alkyl ether sulfates (a related class of surfactants) has been shown to reach 90-100% within 1 to 5 days in river die-away studies. daltosur.com Given the susceptibility of both the alkyl sulfate chain and the diethanolamine counter-ion to microbial attack, it is highly probable that Diethanolamine hexadecyl sulfate is not environmentally persistent.

Mobility: The mobility of Diethanolamine hexadecyl sulfate is influenced by its amphiphilic nature. Diethanolamine itself is highly soluble in water and has a low potential to adsorb to soil, suggesting high mobility in aquatic environments. santos.com Conversely, long-chain alkyl sulfates have a strong affinity for sorption to sediments and sludge due to their hydrophobic alkyl chains. nih.govnm.gov Therefore, while the diethanolamine salt form enhances water solubility, the long C16 hexadecyl chain of Diethanolamine hexadecyl sulfate would lead to significant partitioning from water to soil and sediment. This sorption would reduce its mobility in the aqueous phase but lead to its accumulation in solids.

Table 1: Biodegradation Data for Diethanolamine and Related Surfactants

| Compound | Test Type | Duration | Degradation | Reference |

|---|---|---|---|---|

| Diethanolamine | OECD 301F | 28 days | 93% | santos.com |

| Diethanolamine | OECD 301E | 28 days | 93-97% | santos.com |

| Laurylsulfate-diethanolamine | BOD with acclimated sewage microorganisms | - | Significant oxidation | nih.gov |

| Linear Alkyl Sulfates | Various lab tests | A few days | Complete primary biodegradation | cleaninginstitute.org |

| C12 Ether Sulfates | River die-away | 1-5 days | 90-100% primary biodegradation | daltosur.com |

| Linear Alkylbenzene Sulfonate (LAS) | Anaerobic, thermophilic | - | 37% | nih.gov |

Microbial Degradation Mechanisms and Metabolite Identification

The biodegradation of Diethanolamine hexadecyl sulfate is expected to proceed via the separate and well-established pathways for its two main components.

Aerobic Biodegradation: Both diethanolamine and linear alkyl sulfates are readily degraded under aerobic conditions. santos.comcleaninginstitute.org Studies on diethanolamine show rapid biodegradation in wastewater treatment plant simulations and river water tests. santos.com The aerobic degradation of linear alkyl sulfates is a well-documented process, initiated by the enzymatic cleavage of the sulfate group. cleaninginstitute.org The resulting long-chain alcohol is then typically degraded through β-oxidation. Therefore, in an aerobic environment, Diethanolamine hexadecyl sulfate is expected to be completely mineralized to carbon dioxide, water, sulfate, and ammonia (B1221849).

The microbial degradation of Diethanolamine hexadecyl sulfate is initiated by specific enzymatic attacks on its distinct chemical bonds.

Sulfate Ester Cleavage: The primary step in the degradation of the hexadecyl sulfate portion is the enzymatic hydrolysis of the sulfate ester bond. This reaction is catalyzed by a class of enzymes known as alkylsulfatases . nih.govnih.gov These enzymes cleave the C-O-S bond, releasing inorganic sulfate and the corresponding long-chain alcohol, which in this case would be 1-hexadecanol (B1195841) . Different alkylsulfatases exist, with specificity for either primary or secondary alkyl sulfates, and for linear or branched chains. nih.gov